(1-Phenylcyclopropyl)methanesulfonamide
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Overview
Description
(1-Phenylcyclopropyl)methanesulfonamide is an organic compound with the molecular formula C₁₀H₁₃NO₂S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a cyclopropyl ring with a phenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopropyl)methanesulfonamide typically involves the reaction of cyclopropylbenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine to form the final sulfonamide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (1-Phenylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(1-Phenylcyclopropyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including those used in drug discovery and development.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of (1-Phenylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act by interfering with essential biological processes in microorganisms or human cells .
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties but lacking the cyclopropyl and phenyl groups.
Cyclopropanemethanol: A related compound with a cyclopropyl ring but different functional groups.
Uniqueness: (1-Phenylcyclopropyl)methanesulfonamide is unique due to the presence of both a cyclopropyl ring and a phenyl group, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(1-phenylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13) |
InChI Key |
ZQNBCRXZEOXZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CS(=O)(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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